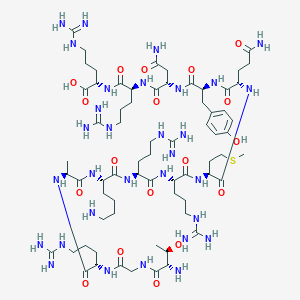
Sirt4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sirt4-IN-1 is a selective inhibitor of the mitochondrial sirtuin 4 (Sirt4) enzyme. Sirtuins are a family of nicotinamide adenine dinucleotide (NAD+)-dependent deacylases that play crucial roles in regulating cellular metabolism, aging, and various diseases. Sirt4, in particular, is involved in the regulation of mitochondrial metabolism and has been implicated in several age-related disorders, including type 2 diabetes, cardiac hypertrophy, non-alcoholic fatty liver disease, obesity, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sirt4-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for sirtuin inhibitors often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sirt4-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Sirt4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of Sirt4 and its role in cellular metabolism.
Biology: Investigates the role of Sirt4 in mitochondrial function, aging, and metabolic regulation.
Medicine: Explores the potential therapeutic applications of Sirt4 inhibition in treating age-related diseases, cancer, and metabolic disorders.
Mechanism of Action
Sirt4-IN-1 exerts its effects by selectively inhibiting the enzymatic activity of Sirt4. Sirt4 is known to deacetylate and ADP-ribosylate specific substrate proteins, thereby regulating their function. By inhibiting Sirt4, this compound disrupts these post-translational modifications, leading to altered cellular metabolism and signaling pathways. The molecular targets and pathways involved include the regulation of glutamine metabolism, fatty acid oxidation, and insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Sirt1-IN-1: Inhibits Sirt1, another member of the sirtuin family, involved in cellular stress responses and aging.
Sirt2-IN-1: Inhibits Sirt2, which plays a role in cell cycle regulation and neurodegeneration.
Sirt3-IN-1: Inhibits Sirt3, involved in mitochondrial function and oxidative stress response.
Uniqueness of Sirt4-IN-1
This compound is unique in its selective inhibition of Sirt4, which is primarily localized in the mitochondria and has distinct enzymatic activities compared to other sirtuins. This selectivity allows for targeted studies of Sirt4’s role in mitochondrial metabolism and its potential as a therapeutic target for age-related diseases and metabolic disorders .
Properties
Molecular Formula |
C19H13N5O6S3 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13N5O6S3/c25-15(10-31-19-21-14-4-2-1-3-13(14)17(26)23-19)22-18-20-9-16(32-18)33(29,30)12-7-5-11(6-8-12)24(27)28/h1-9H,10H2,(H,20,22,25)(H,21,23,26) |
InChI Key |
YTBFFDIRVSEDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


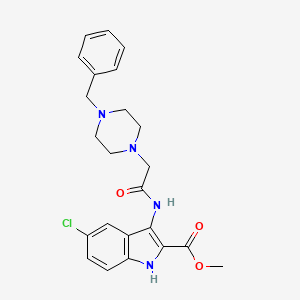
![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
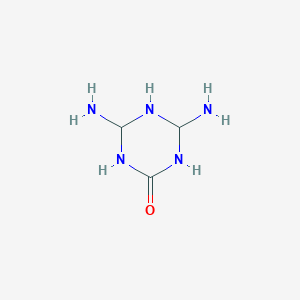

![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
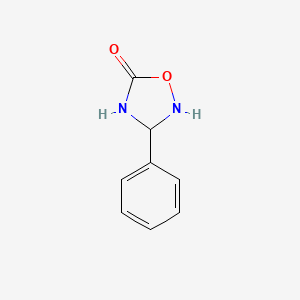

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

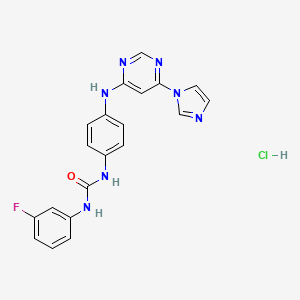
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
